Sodium 6-amino-4-hydroxy-5-((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-m-tolyl)azo)naphthalene-2-sulphonate

Description

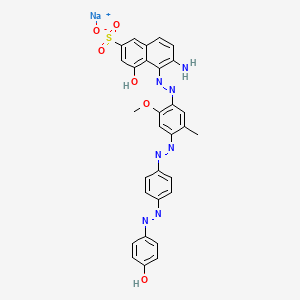

This compound is a polyazo dye characterized by three interconnected azo (-N=N-) groups and multiple functional substituents, including hydroxy (-OH), methoxy (-OCH₃), amino (-NH₂), and sulfonate (-SO₃⁻) groups. Its synthesis involves sequential azo coupling reactions, as inferred from analogous protocols (e.g., diazotization of sulfanilic acid and coupling with aromatic amines in acidic media) . The sulfonate groups enhance water solubility, making it suitable for applications in textiles, inks, or specialty coatings. However, its complex structure distinguishes it from simpler azo dyes, as detailed below.

Properties

CAS No. |

94200-90-5 |

|---|---|

Molecular Formula |

C30H24N7NaO6S |

Molecular Weight |

633.6 g/mol |

IUPAC Name |

sodium;6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C30H25N7O6S.Na/c1-17-13-26(36-37-30-24(31)12-3-18-14-23(44(40,41)42)15-27(39)29(18)30)28(43-2)16-25(17)35-34-20-6-4-19(5-7-20)32-33-21-8-10-22(38)11-9-21;/h3-16,38-39H,31H2,1-2H3,(H,40,41,42);/q;+1/p-1 |

InChI Key |

PEZUHEXRAWTQDY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)OC)N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (or its sodium salt)

- Aromatic amines such as 4-aminophenol and 4-methoxy-m-toluidine derivatives

- Sulfonated aromatic amines (e.g., 2-(phenylsulfonyl)benzenamine)

- Sodium nitrite (for diazotization)

- Acidic medium (commonly hydrochloric acid or sulfuric acid)

Diazotization

The aromatic amines are diazotized by treatment with sodium nitrite in an acidic aqueous solution at low temperatures (0–5 °C) to form the corresponding diazonium salts. This step is critical to ensure the stability of the diazonium intermediate and to prevent side reactions.

Azo Coupling

The diazonium salt solution is then slowly added to a cooled solution of 6-amino-4-hydroxynaphthalene-2-sulfonic acid in acidic medium. The coupling occurs at the activated aromatic ring of the naphthalene sulfonic acid derivative, typically at the 5-position relative to the amino and hydroxyl groups.

The reaction conditions such as pH (usually mildly acidic), temperature (0–10 °C), and stirring rate are carefully controlled to maximize yield and purity.

Sequential Coupling for Multi-Azo Formation

To achieve the complex multi-azo structure, additional diazotized aromatic amines (e.g., 4-hydroxyphenyl and 6-methoxy-m-tolyl derivatives) are coupled sequentially to the intermediate azo compound. Each coupling step involves:

- Diazotization of the next aromatic amine.

- Coupling with the previously formed azo intermediate under acidic conditions.

- Isolation and purification of the intermediate before the next coupling.

This stepwise approach ensures the correct positioning of azo groups and functional substituents.

Final Isolation and Purification

The final product, sodium 6-amino-4-hydroxy-5-((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-m-tolyl)azo)naphthalene-2-sulphonate, is isolated by neutralization and precipitation, followed by filtration and washing. The product is typically purified by recrystallization from water or aqueous ethanol to remove impurities and unreacted starting materials.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |

|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl or H2SO4 | 0–5 | 1–2 | Maintain low temperature to stabilize diazonium salt |

| First azo coupling | Diazonium salt + 6-amino-4-hydroxynaphthalene-2-sulfonic acid | 0–10 | 3–5 | Acidic medium to favor coupling |

| Subsequent azo couplings | Diazotized aromatic amines + azo intermediate | 0–10 | 3–5 | Sequential addition for multi-azo formation |

| Isolation | Neutralization with NaOH or similar base | Ambient | ~7 | Precipitation of sodium salt form |

| Purification | Recrystallization from aqueous solvents | Ambient to reflux | N/A | Removes impurities, improves purity |

Research Findings and Analytical Data

- The azo coupling reactions proceed with high regioselectivity at the 5-position of the naphthalene sulfonic acid ring due to the activating effects of the amino and hydroxyl groups.

- The presence of sulfonate groups enhances water solubility, facilitating aqueous-phase reactions and purification.

- The multi-azo structure imparts strong color properties, with the compound exhibiting blue-ray red to purplish red hues depending on solvent and pH.

- Stability studies indicate that the compound is non-flammable and stable under normal laboratory conditions.

- Fastness properties such as light fastness and soaping fastness have been reported with ISO ratings around 6 for light fastness, indicating good stability for dye applications.

Summary Table of Preparation Steps

| Preparation Stage | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Diazotization | Formation of diazonium salts | Aromatic amines, NaNO2, HCl/H2SO4 | 0–5 °C, acidic pH 1–2 | Stable diazonium salt |

| First azo coupling | Coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid | Diazonium salt, naphthalene sulfonic acid | 0–10 °C, pH 3–5 | Monoazo intermediate |

| Sequential azo couplings | Additional azo groups introduced | Diazotized aromatic amines | 0–10 °C, pH 3–5 | Multi-azo intermediate |

| Neutralization & isolation | Precipitation of sodium salt form | Base (NaOH) | Ambient, neutral pH | Crude sodium salt product |

| Purification | Recrystallization | Water or aqueous ethanol | Ambient to reflux | Pure this compound |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium dithionite or zinc dust in acidic medium.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of aromatic amines.

Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry:

- Used as a pH indicator due to its color change properties in different pH environments.

- Employed in the synthesis of other complex organic compounds.

Biology and Medicine:

- Utilized in histological staining to differentiate between different types of tissues.

- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

- Widely used in the textile industry for dyeing fabrics.

- Applied in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The azo groups can interact with various substrates, leading to color changes. In biological systems, the compound can bind to proteins and other macromolecules, altering their properties and functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalene sulfonate (CAS 25956-17-6)

- Structure : Contains a single azo group and two sulfonate groups.

- Synthesis: Manufactured via coupling diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid with 6-hydroxy-2-naphthalenesulfonic acid .

- Key Differences: Fewer azo groups (1 vs. 3), reducing conjugation length and altering UV/Vis absorption.

Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate (CAS 70865-30-4)

- Structure: Features an ethylphenylaminosulfonyl substituent on the phenyl ring.

- Key Differences: The ethylphenylamino group introduces bulkiness, decreasing water solubility but increasing affinity for hydrophobic substrates . Only one azo group, limiting color intensity compared to the triazo target compound.

Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 3626-41-3)

- Structure: Includes a nitro (-NO₂) group and phenylamino substituent.

- Key Differences: The electron-withdrawing nitro group shifts absorption maxima to longer wavelengths (bathochromic effect) but may reduce photostability .

Physicochemical Properties

Regulatory and Industrial Relevance

- Textile Dyes : The target compound’s multiple azo groups provide intense coloration but may face restrictions under regulations banning certain azo dyes (e.g., EU Directive 2002/61/EC).

Biological Activity

Sodium 6-amino-4-hydroxy-5-((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-m-tolyl)azo)naphthalene-2-sulphonate, a complex azo dye, is recognized for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for health and environmental safety.

Chemical Structure

The compound's structure includes multiple azo linkages and hydroxyl groups, contributing to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 589.60 g/mol.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency against these pathogens .

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In a series of experiments involving human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were reported at approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This oxidative damage triggers apoptotic pathways, ultimately resulting in cell death . Additionally, the compound's ability to intercalate into DNA may disrupt replication processes, further contributing to its anticancer effects.

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound raises concerns. Studies indicate potential genotoxicity associated with azo compounds due to the release of aromatic amines upon metabolic activation. Long-term exposure may lead to carcinogenic outcomes .

Case Studies

Environmental Impact

The environmental implications of this compound are significant due to its stability and persistence in aquatic systems. Azo dyes are known to be hazardous to aquatic organisms even at low concentrations. Regulatory assessments suggest that exposure through industrial effluents poses risks to ecosystems, necessitating careful monitoring and management strategies .

Q & A

Q. What are the standard synthetic routes for preparing Sodium 6-amino-4-hydroxy-5-((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-m-tolyl)azo)naphthalene-2-sulphonate?

The compound is synthesized via sequential azo coupling reactions. Key steps include:

- Diazotization : Use of nitrous acid (HNO₂) or sodium nitrite (NaNO₂) in acidic conditions to generate diazonium salts from aromatic amines.

- Coupling : Reaction of diazonium salts with naphthalene sulfonate derivatives under controlled pH (e.g., pH 8–10 for phenolic coupling partners).

- Purification : Isolation via salting-out with sodium chloride or sulfate, followed by recrystallization . Critical reagents include sodium dithionite (reduction of intermediates) and sulfonating agents for functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in azo groups (λₐᵦₛ ~400–600 nm) and quantifies purity .

- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms sulfonate group placement. DMSO-d₆ or D₂O are typical solvents .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z ~501.4 for [M–2Na]²⁻) .

Q. How is this compound utilized in biological staining applications?

The sulfonate groups enhance water solubility, enabling its use as a histological stain. Protocols involve:

- Sample Fixation : Treat tissues with formaldehyde to preserve structure.

- Staining : Dissolve the dye in phosphate buffer (pH 7.4) and incubate for 30–60 minutes.

- Imaging : Visualize under fluorescence microscopy (excitation/emission tailored to azo group transitions) .

Advanced Research Questions

Q. What experimental design strategies optimize azo coupling efficiency in its synthesis?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables like pH, temperature, and reagent stoichiometry. For example, flow chemistry systems (e.g., microreactors) improve mixing and reduce side reactions .

- In-line Analytics : Implement UV-Vis or IR probes for real-time monitoring of diazonium salt stability and coupling progress .

Q. How do structural modifications (e.g., substituent position) affect photostability and solubility?

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonate) increase aqueous solubility but may reduce photostability due to enhanced electron transfer. Compare with analogs lacking methoxy groups () .

- Accelerated Testing : Expose derivatives to UV light (e.g., 365 nm) and track degradation via HPLC. Hydroxyl radicals (·OH) from sulfonate groups often accelerate photobleaching .

Q. What challenges arise in using this compound for targeted drug delivery, and how are they addressed?

- Controlled Release : The azo bond is redox-sensitive, cleaving in hypoxic environments (e.g., tumor tissues). Encapsulate in pH-responsive polymers (e.g., poly(lactic-co-glycolic acid)) to modulate release kinetics .

- Biosafety : Assess cytotoxicity via MTT assays on HEK293 cells. Functionalize with polyethylene glycol (PEG) to reduce nonspecific protein adsorption .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported reaction yields for azo dye syntheses?

- Source Comparison : Cross-reference methods from (batch synthesis) and (flow chemistry). Flow systems often report higher yields (e.g., 85% vs. 60%) due to improved mass transfer .

- Validation : Replicate protocols using standardized reagents (e.g., HPLC-grade solvents) and characterize products via LC-MS to confirm purity .

Q. Why do similar compounds (e.g., ) exhibit divergent solubility profiles despite structural homology?

- Crystallinity vs. Amorphous State : X-ray diffraction (XRD) reveals that methoxy groups in the meta position (this compound) disrupt crystal packing, enhancing solubility versus para-substituted analogs .

- Counterion Effects : Sodium ions (vs. potassium in ) reduce lattice energy, favoring dissolution .

Methodological Recommendations

- Synthesis Optimization : Prioritize flow chemistry for reproducibility and scalability .

- Stability Studies : Use Arrhenius modeling to predict shelf-life under varying storage conditions (pH, temperature) .

- Biological Assays : Pair in vitro staining with in vivo zebrafish models to evaluate biodistribution and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.